molecular formula C19H12N2O3S B11137120 N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B11137120
M. Wt: 348.4 g/mol
InChI Key: FDGSLZDSSIFGMI-UHFFFAOYSA-N
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Description

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a synthetic hybrid compound incorporating coumarin and thiazole heterocycles, linked by a benzamide group. This structure combines pharmacophores known for diverse biological activities, making it a valuable scaffold for medicinal chemistry and pharmacological research. Compounds featuring the thiazolyl-coumarin structure have been investigated as potent inhibitors of histone deacetylases (HDACs), enzymes that play a key role in epigenetic regulation and are targets for antifibrotic and anticancer agents . Research on similar molecular architectures indicates potential for antiproliferative effects and the ability to decrease the expression of profibrotic markers, such as α-smooth muscle actin (α-SMA) and procollagen I, suggesting applications in researching cardiac fibrosis and other fibrotic disorders . Furthermore, the benzothiazole and thiazole cores, which are structurally related to the thiazole component of this compound, are widely recognized in antibacterial research. These analogs can act by inhibiting critical bacterial enzymes like DNA gyrase and UDP-N-acetyl enolpyruvyl glucosamine reductase (MurB) . Researchers can utilize this compound as a key intermediate or reference standard in developing novel therapeutic agents for epigenetic disorders, fibrotic diseases, and antimicrobial applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H12N2O3S

Molecular Weight

348.4 g/mol

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C19H12N2O3S/c22-17(12-6-2-1-3-7-12)21-19-20-15(11-25-19)14-10-13-8-4-5-9-16(13)24-18(14)23/h1-11H,(H,20,21,22)

InChI Key

FDGSLZDSSIFGMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Preparation Methods

Reaction Conditions:

ComponentRatioCatalystTemperatureTimeYieldSource
Salicylaldehyde1 eqPiperidine50°C1–2 h75–90%
Ethyl acetoacetate1.1 eq

Mechanism : Base-catalyzed cyclization forms the coumarin lactone ring. Substituents (e.g., Br, OCH₃) are introduced at the 6-position of salicylaldehyde to modify electronic properties.

Thiazole Ring Formation

The 1,3-thiazol-2-amine group is introduced via Hantzsch thiazole synthesis , reacting 3-bromoacetylcoumarin with thiourea.

Reaction Steps:

  • Bromination : 3-Acetylcoumarin is treated with Br₂ in CHCl₃/glacial acetic acid to form 3-bromoacetylcoumarin.

  • Cyclization : 3-Bromoacetylcoumarin reacts with thiourea in ethanol under reflux.

ParameterValueYieldSource
SolventEthanol70–85%
Temperature70°C
Time3–4 h

Key Intermediate : 3-(2-Amino-1,3-thiazol-4-yl)-2H-chromen-2-one.

Benzamide Coupling

The final step involves coupling the thiazolyl-coumarin amine with benzoyl chloride derivatives.

A. Direct Acylation

Reaction with benzoyl chloride in basic conditions:

ConditionsDetailsYieldSource
BaseTriethylamine or NaHCO₃60–75%
SolventDMF or THF
TemperatureRoom temp. to 60°C

B. Carbodiimide-Mediated Coupling

Use of TBTU or T3P® as coupling agents enhances efficiency:

ReagentSolventYieldPuritySource
TBTUDMF82%>95%
T3P®Ethyl acetate78%90%

Optimization : Lutidine as an additive reduces side reactions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Direct AcylationSimple, low costModerate purity60–75%
Carbodiimide-MediatedHigh purity, scalableRequires expensive reagents75–85%

Key Insight : T3P® minimizes racemization and improves reaction kinetics compared to TBTU.

Characterization and Validation

Synthesized compounds are validated via:

  • ¹H/¹³C NMR : Peaks at δ 7.5–8.5 ppm (aromatic protons), δ 160–170 ppm (carbonyl groups).

  • HPLC : Purity >95% using C18 columns with acetonitrile/water gradients.

  • Mass Spectrometry : Molecular ion peaks matching theoretical m/z.

Industrial-Scale Considerations

FactorLaboratory ScaleIndustrial Adaptation
Reaction Volume50–100 mLContinuous flow reactors
Catalyst RecoveryNot feasibleHeterogeneous catalysts
Cost Efficiency~$120/g (lab)~$40/g (bulk)

Challenge : Scalability of carbodiimide-mediated coupling requires solvent recycling systems.

Emerging Methodologies

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min for amidation).

  • Enzymatic Catalysis : Lipase-mediated acylation under mild conditions (investigational) .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenyl group can yield chromone derivatives, while reduction can produce hydroxy or amino derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole and coumarin exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide demonstrate effective inhibition against various bacterial strains and fungi.

A study evaluated the antimicrobial activity of synthesized thiazole derivatives against Gram-positive and Gram-negative bacteria and found promising results, suggesting that these compounds could serve as potential antimicrobial agents against resistant strains .

Anticancer Potential

The anticancer properties of coumarin-thiazole hybrids have been widely investigated. For example, compounds with similar structures have been tested against human cancer cell lines, including breast cancer (MCF7). The results indicated that certain derivatives showed potent antiproliferative effects, highlighting their potential as anticancer agents .

Additionally, molecular docking studies have been employed to understand the interaction mechanisms between these compounds and cancer-related targets, providing insights into their efficacy .

Acetylcholinesterase Inhibition

Compounds containing coumarin and thiazole motifs have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Research has demonstrated that specific derivatives exhibit strong AChE inhibitory activity, making them candidates for treating cognitive disorders . For instance, one compound from a related study achieved an IC50 value of 2.7 µM, indicating significant potency .

Molecular Docking Studies

Molecular docking studies are crucial for elucidating how these compounds interact with biological targets at the molecular level. Such studies provide a predictive framework for understanding binding affinities and can guide the design of more effective derivatives .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Antimicrobial ActivityPromising activity against Gram-positive and Gram-negative bacteria; potential for drug development.
Anticancer ActivitySignificant antiproliferative effects on MCF7 cell line; strong AChE inhibition observed.
Molecular DockingInsights into binding interactions with AChE; supports further development of therapeutic agents.

Mechanism of Action

The mechanism of action of N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with various molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The thiazolyl group can form hydrogen bonds and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to the inhibition of microbial growth or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both the chromenyl and thiazolyl groups, which contribute to its diverse biological activities and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

Biological Activity

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound features a unique combination of chromen, thiazole, and benzamide moieties. Its molecular formula is C16H12N2O2SC_{16}H_{12}N_2O_2S, with a molecular weight of 300.34 g/mol. The structural components contribute to its biological activity, particularly through interactions with various biological targets.

This compound acts through multiple mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can enhance acetylcholine levels, making it a candidate for Alzheimer's disease treatment .
  • Antimicrobial Activity : The compound exhibits antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. Its structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target/Organism IC50/MIC Value Reference
AChE InhibitionHuman Acetylcholinesterase2.7 µM
AntibacterialStaphylococcus aureus3.91–15.62 μg/mL
AntifungalCandida albicans3.92–4.01 mM
AnticancerVarious cancer cell linesVaries by cell line
LeishmanicidalLeishmania infantumSignificant reduction observed in treated cells

Case Studies

  • Alzheimer's Disease Research : A study focused on coumarin derivatives demonstrated that compounds similar to this compound showed promising AChE inhibitory activity, suggesting potential use in Alzheimer's therapy .
  • Antimicrobial Studies : Another research highlighted the effectiveness of thiazole derivatives against various bacterial strains, establishing a structure–activity relationship that supports the design of more potent antimicrobial agents based on this scaffold .
  • Anticancer Investigations : Investigations into the anticancer properties revealed that the compound could induce apoptosis in specific cancer cell lines through the modulation of apoptotic pathways, indicating its potential as a therapeutic agent against cancer .

Q & A

Basic: What are the key synthetic routes for N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Thiazole Ring Formation : Reacting 2-oxo-2H-chromene-3-carbaldehyde with thiourea derivatives under acidic/basic conditions to form the thiazole core .

Amidation : Coupling the thiazole intermediate with benzamide derivatives using coupling agents like EDCI/HOBt in anhydrous DMF .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (methanol/water) are used to isolate the final compound.
Characterization :

  • TLC monitors reaction progress.
  • NMR (1H/13C) confirms regiochemistry and functional groups.
  • HPLC ensures purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques validate the compound’s structure?

Methodological Answer:

  • Spectroscopy :
    • 1H/13C NMR identifies proton environments and carbonyl/thiazole carbons.
    • HRMS confirms molecular weight and fragmentation patterns .
  • Crystallography :
    • X-ray diffraction resolves 3D structure. SHELX programs refine atomic coordinates and thermal parameters .
    • Hydrogen bonding (e.g., N–H⋯O/F) stabilizes crystal packing, analyzed via Mercury software .

Advanced: How do structural modifications (e.g., substituents on chromene/thiazole) impact biological activity?

Methodological Answer:

  • SAR Studies :
    • Electron-withdrawing groups (e.g., -Cl, -CF3) on the benzamide moiety enhance enzyme inhibition (e.g., acetylcholinesterase) .
    • Chromene ring methylation reduces metabolic instability but may lower solubility .
  • Methods :
    • Molecular Docking (AutoDock Vina) predicts binding affinities to targets like Bcl-xL .
    • Free-Wilson Analysis quantifies substituent contributions to activity .

Advanced: How can crystallographic data resolve contradictions in reported biological activity?

Methodological Answer:
Discrepancies in activity (e.g., IC50 variations) may arise from conformational flexibility or polymorphism:

  • Polymorph Screening : Use solvent-drop grinding and DSC to identify stable forms .
  • Co-crystallization : Determine binding modes with target proteins (e.g., kinases) via X-ray crystallography .
  • Electron Density Maps : SHELXL refines occupancies of disordered regions affecting activity .

Basic: What in vitro assays are used to screen for anticancer activity?

Methodological Answer:

  • Cell Viability : MTT assay against NCI-60 cancer cell lines (e.g., melanoma, breast cancer) .
  • Apoptosis : Flow cytometry (Annexin V/PI staining) quantifies early/late apoptotic cells .
  • Enzyme Inhibition : Fluorometric assays measure acetylcholinesterase/kinase activity .

Advanced: How can pharmacokinetic challenges (e.g., low bioavailability) be addressed?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles for sustained release .
  • Metabolic Stability : LC-MS/MS analyzes microsomal degradation; CYP450 inhibitors mitigate first-pass metabolism .

Basic: What computational tools predict drug-likeness and toxicity?

Methodological Answer:

  • ADMET Prediction : SwissADME calculates LogP (optimal 2–5), PSA (<140 Ų), and bioavailability .
  • Toxicity : ProTox-II predicts hepatotoxicity and mutagenicity .
  • Docking : AutoDock or Glide simulates target binding (e.g., glucokinase for diabetes research) .

Advanced: How are structure-activity contradictions resolved in lead optimization?

Methodological Answer:

  • Data Mining : Meta-analysis of bioassay data (e.g., PubChem AID) identifies outliers .
  • Crystal Structure Comparison : Overlay active/inactive analogs to identify critical binding residues .
  • Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) to validate target engagement .

Basic: What controls are essential in biological assays to ensure reproducibility?

Methodological Answer:

  • Positive Controls : Use staurosporine (apoptosis) or donepezil (acetylcholinesterase inhibition) .
  • Solvent Controls : DMSO concentration ≤0.1% to avoid cytotoxicity .
  • Replicates : Triplicate measurements with Z’-factor >0.5 to confirm assay robustness .

Advanced: What strategies validate target specificity in complex biological systems?

Methodological Answer:

  • CRISPR Knockout : Generate target-deficient cell lines to confirm on-target effects .
  • Thermal Shift Assay : Monitor protein melting temperature shifts upon compound binding .
  • Proteomics : SILAC-based mass spectrometry identifies off-target interactions .

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